N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide is a complex organic compound characterized by its triazine core and multiple aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide typically involves a multi-step process. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with derivatives of triphenylamine under Friedel–Crafts polymerization conditions . The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide undergoes several types of chemical reactions, including:
Oxidation: The aromatic amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The triazine core can be reduced under specific conditions to yield partially hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aromatic amine groups results in nitro derivatives, while substitution reactions can yield a variety of functionalized triazine compounds.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including conjugated microporous polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of UV absorbers and light stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s triazine core and aromatic amine groups enable it to engage in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- Diethylhexyl butamido triazone
- 4-(4,6-bis(4-((2-ethylhexyloxy)-carbonyl)phenylamine)-1,3,5-triazin-2-ylamino)benzoic acid
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)alaninamide stands out due to its specific combination of a triazine core with multiple aromatic amine groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C26H27N7O |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C26H27N7O/c1-17-14-15-22(16-18(17)2)28-23(34)19(3)27-24-31-25(29-20-10-6-4-7-11-20)33-26(32-24)30-21-12-8-5-9-13-21/h4-16,19H,1-3H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
FWJKATOKOGTQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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